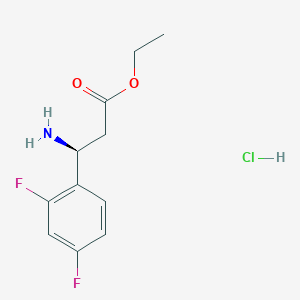
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide is a chemically intricate compound synthesized for specialized applications. The compound's structure boasts a blend of functional groups that render it particularly interesting for research in various scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple reaction steps, starting with the formation of the 1H-1,2,3-triazole ring. The construction of this triazole ring often employs the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne. Following the formation of the triazole, subsequent functionalization steps include the introduction of the 3-fluorophenyl and piperidin-4-yl groups. Coupling reactions and amidation processes are utilized to attach the 4-methoxybenzamide moiety.
Industrial Production Methods
For large-scale production, the process parameters are optimized to enhance yield and purity. Catalysts, solvents, and temperature conditions are carefully controlled. For instance, transition metal catalysts like copper(I) are frequently employed in the triazole formation, while peptide coupling agents like EDCI are used for amidation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound undergoes oxidation, particularly at the piperidine moiety, under the influence of oxidizing agents such as PCC or DMSO.
Reduction: The carbonyl group in the 4-methoxybenzamide part can be reduced using agents like LiAlH4, leading to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution (SNAr) reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, Jones reagent.
Reduction: LiAlH4, NaBH4.
Substitution: NaOH, KOH, halides.
Major Products
Oxidation: Conversion to piperidin-4-one derivatives.
Reduction: Formation of alcohols.
Substitution: Introduction of nucleophiles like amines or thiols onto the fluorophenyl ring.
Applications De Recherche Scientifique
This compound's unique structure makes it valuable in several fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its triazole ring is known to inhibit certain enzymes, making it useful for studying enzyme mechanisms.
Medicine: Potential therapeutic agent due to its binding affinity to biological targets such as receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, like advanced polymers or coatings.
Mécanisme D'action
The mechanism by which N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide exerts its effects often revolves around its ability to interact with specific molecular targets. The triazole ring can chelate metal ions, modulating enzyme activity. The fluorophenyl group enhances binding specificity through hydrophobic interactions, while the piperidine ring confers conformational flexibility.
Comparaison Avec Des Composés Similaires
Unique Characteristics
N-(1-(1-phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide: Similar backbone but lacks the fluorine atom, which may affect binding affinity and specificity.
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide: Chlorine substituted instead of fluorine, potentially altering electronic properties and reactivity.
List of Similar Compounds
N-(1-(1-phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide.
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide.
N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide.
Each of these compounds has unique attributes that affect its chemical behavior and potential applications. This intricate comparison underscores the role of subtle structural changes in determining the compound's properties and uses.
This should cover everything you need to know about N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide. Let me know what else you’re curious about!
Propriétés
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-31-19-7-5-15(6-8-19)21(29)24-17-9-11-27(12-10-17)22(30)20-14-28(26-25-20)18-4-2-3-16(23)13-18/h2-8,13-14,17H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGIWDYVKFKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)

![5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine](/img/structure/B2516059.png)
![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)


![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)
![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2516066.png)

![1-(4-fluorophenyl)-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea](/img/structure/B2516070.png)
![5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)

![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)

